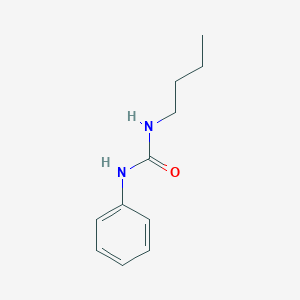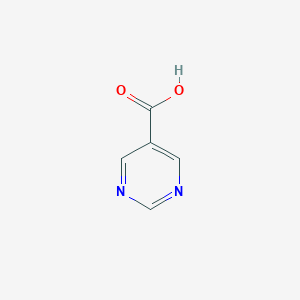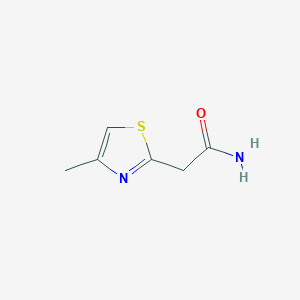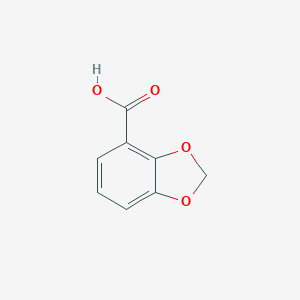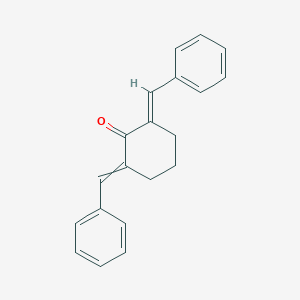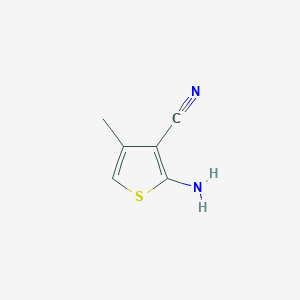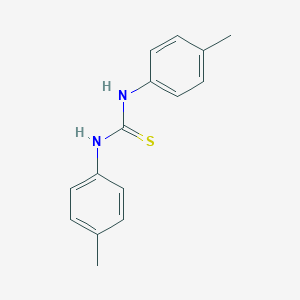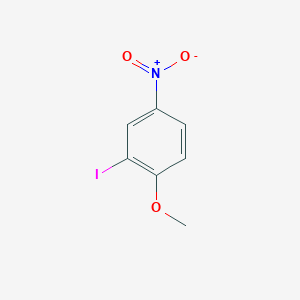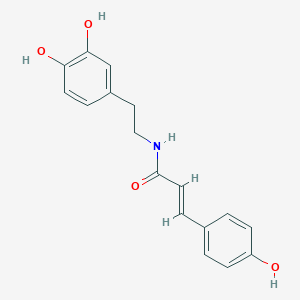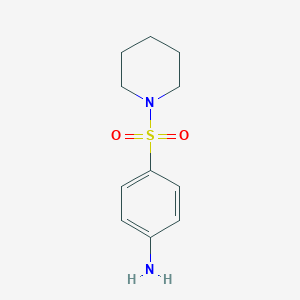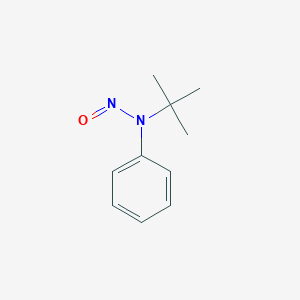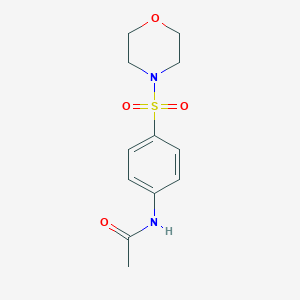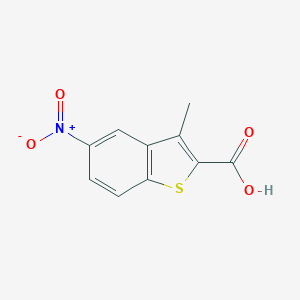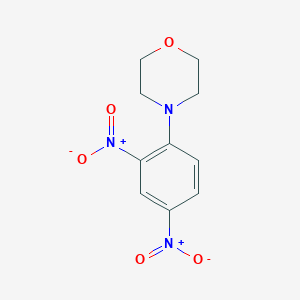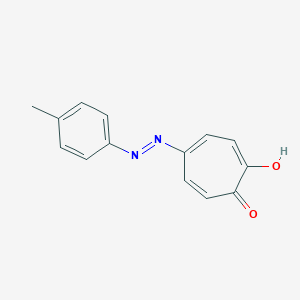
5-p-Tolylazotropolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-p-Tolylazotropolone (5-p-TAT) is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5-p-Tolylazotropolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to DNA and other cellular components, leading to cell death. Additionally, 5-p-Tolylazotropolone has been shown to inhibit the activity of metalloenzymes, which may contribute to its anti-cancer properties.
Biochemical And Physiological Effects
Studies have shown that 5-p-Tolylazotropolone can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and metastasis. Additionally, 5-p-Tolylazotropolone has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 5-p-Tolylazotropolone in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation is its potential toxicity, as it can cause damage to cells upon exposure to light. Therefore, careful handling and appropriate safety precautions must be taken when working with 5-p-Tolylazotropolone.
Future Directions
There are several potential future directions for research on 5-p-Tolylazotropolone. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in photodynamic therapy. Finally, there is potential for the development of new derivatives of 5-p-Tolylazotropolone that may have improved properties for specific applications.
Conclusion:
In conclusion, 5-p-Tolylazotropolone is a chemical compound with unique properties that have made it a valuable tool in scientific research. Its versatility and potential applications in cancer treatment and other areas make it an area of ongoing interest for researchers. However, its potential toxicity and the need for further research to fully understand its mechanism of action highlight the importance of careful handling and continued investigation.
Synthesis Methods
The synthesis of 5-p-Tolylazotropolone involves the reaction between p-toluidine and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by copper (II) acetate and is carried out in a solvent such as acetic acid. The resulting product is a red-orange crystalline powder that is soluble in organic solvents.
Scientific Research Applications
5-p-Tolylazotropolone has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, a photosensitizer for photodynamic therapy, and a metal ion chelator. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
19281-39-1 |
|---|---|
Product Name |
5-p-Tolylazotropolone |
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |
InChI Key |
ACTIARCHTVXFJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Other CAS RN |
19281-39-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



